molecular formula C18H18N2O2 B2551493 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941389-23-7

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2551493
CAS No.: 941389-23-7
M. Wt: 294.354
InChI Key: MYXFIVXIORFANZ-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route includes the reaction of 3-methylbenzoic acid with 3-(2-oxopyrrolidin-1-yl)aniline under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be compared with other similar compounds such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.

    Benzanilides: Compounds in this class have similar structural features and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties compared to other related compounds.

Biological Activity

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.37 g/mol

This compound features a benzamide core with a methyl group and a pyrrolidinone moiety, which may influence its biological interactions.

The biological activity of benzamide derivatives often involves their interaction with various biological targets, including enzymes and receptors. The mechanism of action for this compound may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that benzamide derivatives exhibit a range of biological activities. Below are some key findings related to the activity of this compound:

Anticancer Activity

Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer types, including breast and lung cancers. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Properties

Benzamides are also noted for their anti-inflammatory effects. Research has shown that certain derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have explored the biological activity of related compounds:

  • In Vitro Studies : A study reported on the synthesis and evaluation of substituted benzamide analogs, which exhibited potent inhibitory activity against Kv1.3 channels, suggesting potential applications in autoimmune diseases .
  • Mechanistic Studies : Another research highlighted how benzamide riboside (a related compound) downregulated dihydrofolate reductase (DHFR), demonstrating a novel approach to inhibit cell growth in resistant cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Benzamide RibosideAnticancerInhibits DHFR; reduces NADPH levels
N-(4-Methyl)-3-(2-Oxopyrrolidin)BenzamideIon Channel InhibitionKv1.3 Inhibition
4-Chloro-benzamidesRET Kinase InhibitionInhibits RET kinase activity

Properties

IUPAC Name

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-5-2-6-14(11-13)18(22)19-15-7-3-8-16(12-15)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXFIVXIORFANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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